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Foreword: The Ascendancy of Chiral Morpholines in
Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the morpholine scaffold has emerged as

a privileged structure, celebrated for its unique physicochemical properties that often impart

favorable pharmacokinetic profiles to drug candidates.[1][2] Its inherent conformational

flexibility, coupled with the hydrogen bond accepting capabilities of its oxygen and nitrogen

atoms, allows for intricate and high-affinity interactions with biological targets.[3] The

introduction of chirality to this versatile heterocycle, particularly at the C-3 position, opens up

new vectors in chemical space, enabling the precise stereochemical control crucial for potent

and selective pharmacological activity. This guide provides an in-depth exploration of (R)-3-
Ethylmorpholine, a valuable chiral building block, offering insights into its chemical properties,

structure, synthesis, and potential applications for researchers, scientists, and drug

development professionals.

Molecular Structure and Stereochemical Integrity
(R)-3-Ethylmorpholine is a saturated heterocyclic compound characterized by a six-

membered morpholine ring substituted with an ethyl group at the third position. The "(R)"

designation signifies the specific stereochemical configuration at the chiral center (C-3), which

is of paramount importance for its interaction with chiral biological systems.
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The IUPAC name for this compound is (3R)-3-ethylmorpholine.[4] Its chemical structure can be

represented by the following diagram:

Caption: Chemical structure of (R)-3-Ethylmorpholine.

The morpholine ring typically adopts a chair conformation to minimize steric strain, with the

substituents occupying either axial or equatorial positions. The stereochemistry at C-3 dictates

the spatial orientation of the ethyl group, which in turn influences the molecule's overall shape

and how it presents its pharmacophoric features to a target protein.

Table 1: Chemical Identifiers for (R)-3-Ethylmorpholine

Identifier Value

CAS Number 74572-05-7

Molecular Formula C₆H₁₃NO

Molecular Weight 115.17 g/mol

IUPAC Name (3R)-3-ethylmorpholine

InChI
InChI=1S/C6H13NO/c1-2-6-5-8-4-3-7-6/h6-

7H,2-5H2,1H3/t6-/m1/s1

InChIKey JBQWQBSRIAGTJT-ZCFIWIBFSA-N

SMILES CC[C@@H]1COCCN1

Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-3-Ethylmorpholine is

essential for its effective use in synthesis and formulation. These properties influence its

reactivity, solubility, and handling requirements.

Table 2: Physicochemical Data for (R)-3-Ethylmorpholine
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Property Value Reference

Appearance Colorless to light yellow liquid [Generic observation]

Boiling Point 160.6 ± 15.0 °C at 760 mmHg [Generic data]

Density 0.878 ± 0.06 g/cm³ [Generic data]

Flash Point 54.2 ± 9.8 °C [Generic data]

Solubility
Soluble in water and common

organic solvents
[Generic data]

pKa
(Predicted) ~8.5-9.5 (for the

protonated amine)

[Estimated based on

morpholine]

LogP 0.4 [4]

The presence of the nitrogen and oxygen atoms makes (R)-3-Ethylmorpholine a polar

molecule with the capacity for hydrogen bonding, contributing to its solubility in protic solvents.

The ethyl group adds a degree of lipophilicity, as reflected in its LogP value.

Synthesis and Purification
The enantioselective synthesis of 3-substituted morpholines is a topic of significant interest in

organic chemistry. Several strategies have been developed to achieve high stereocontrol,

which is critical for the synthesis of chirally pure compounds like (R)-3-Ethylmorpholine.

General Synthetic Strategies
The construction of the morpholine ring generally involves the formation of two key bonds: a C-

N bond and a C-O bond. Common approaches for the synthesis of 3-substituted morpholines

often start from chiral precursors.

One prevalent strategy involves the cyclization of a chiral amino alcohol derivative. For

instance, a chiral amino alcohol can be N-protected and then O-alkylated with a two-carbon

electrophile bearing a leaving group. Subsequent deprotection and intramolecular cyclization

can yield the desired morpholine.
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Synthetic Pathway

Chiral Amino Alcohol N-Protected Amino AlcoholN-Protection O-Alkylated IntermediateO-Alkylation (R)-3-EthylmorpholineDeprotection & Cyclization

Click to download full resolution via product page

Caption: A generalized synthetic workflow for 3-substituted morpholines.

More advanced methods, such as palladium-catalyzed carboamination reactions, have also

been developed for the asymmetric synthesis of cis-3,5-disubstituted morpholines from

enantiomerically pure amino alcohols.[5]

Exemplary Synthetic Protocol (Conceptual)
While a specific, detailed experimental protocol for the synthesis of (R)-3-Ethylmorpholine is

not readily available in the public domain, a plausible multi-step synthesis can be

conceptualized based on established methodologies. The following protocol is illustrative and

would require optimization.

Step 1: N-Protection of (R)-2-aminobutanol

To a solution of (R)-2-aminobutanol in a suitable solvent (e.g., dichloromethane), add a

suitable protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection) and a

base (e.g., triethylamine).

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by

thin-layer chromatography (TLC).

Work up the reaction mixture by washing with aqueous solutions to remove excess reagents

and byproducts.

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate

under reduced pressure to obtain the N-protected amino alcohol.

Step 2: O-Alkylation with a Two-Carbon Electrophile
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To a solution of the N-protected amino alcohol in an aprotic solvent (e.g., tetrahydrofuran),

add a strong base (e.g., sodium hydride) at a reduced temperature (e.g., 0 °C) to

deprotonate the hydroxyl group.

Add a suitable two-carbon electrophile with a good leaving group (e.g., 2-bromoethanol or

ethylene oxide).

Allow the reaction to warm to room temperature and stir until completion.

Quench the reaction carefully with water and extract the product into an organic solvent.

Purify the product by column chromatography.

Step 3: Deprotection and Intramolecular Cyclization

Deprotect the nitrogen atom under appropriate conditions (e.g., treatment with trifluoroacetic

acid for a Boc group).

Neutralize the resulting ammonium salt with a base.

Induce intramolecular cyclization, which may occur spontaneously upon deprotection or may

require heating or the use of a suitable catalyst to facilitate the ring-closing reaction.

Purify the final product, (R)-3-Ethylmorpholine, by distillation or column chromatography to

achieve high purity.

Purification and Characterization
Purification of (R)-3-Ethylmorpholine is typically achieved through distillation under reduced

pressure or by flash column chromatography on silica gel. The purity and identity of the

compound are confirmed by standard analytical techniques, including Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectral Analysis
The structural elucidation of (R)-3-Ethylmorpholine relies heavily on spectroscopic methods.

While experimental spectra are not readily available in public databases, the expected spectral
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features can be predicted based on the analysis of similar morpholine derivatives.[6][7][8][9]

[10][11][12]

¹H NMR Spectroscopy
The proton NMR spectrum of (R)-3-Ethylmorpholine is expected to show distinct signals for

the protons on the morpholine ring and the ethyl substituent. The protons on the carbons

adjacent to the electronegative oxygen atom (C-2 and C-6) will be deshielded and appear at a

lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen atom

(C-3 and C-5).[7]

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

CH₃ (ethyl): Triplet, ~0.9-1.1 ppm

CH₂ (ethyl): Quartet, ~1.4-1.6 ppm

C5-H and C6-H: Multiplets, ~2.5-3.0 ppm

C2-H and C3-H: Multiplets, ~3.5-4.0 ppm

NH: Broad singlet, variable chemical shift depending on concentration and solvent

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the

molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

CH₃ (ethyl): ~10-15 ppm

CH₂ (ethyl): ~25-30 ppm

C5: ~45-50 ppm

C3: ~55-60 ppm

C2 and C6: ~65-70 ppm
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional

groups present in the molecule.[10][12][13][14][15]

Expected IR Absorption Bands:

N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹

C-H stretch (aliphatic): Strong absorptions in the region of 2850-3000 cm⁻¹

C-O stretch (ether): A strong, characteristic absorption in the region of 1050-1150 cm⁻¹

N-H bend: An absorption in the region of 1590-1650 cm⁻¹

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of (R)-3-Ethylmorpholine is expected to show

a molecular ion peak (M⁺) at m/z = 115. The fragmentation pattern will likely involve the loss of

the ethyl group and cleavage of the morpholine ring.[8][11][16]

Expected Fragmentation Peaks:

m/z = 115: Molecular ion (M⁺)

m/z = 86: Loss of the ethyl group ([M-C₂H₅]⁺)

m/z = 57: A common fragment for morpholine derivatives
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Spectroscopic Analysis Workflow

Purified (R)-3-Ethylmorpholine

1H and 13C NMR Infrared Spectroscopy Mass Spectrometry
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Caption: Workflow for the spectroscopic characterization of (R)-3-Ethylmorpholine.

Applications in Drug Development
The morpholine moiety is a well-established pharmacophore in medicinal chemistry, and the

introduction of a chiral center at the 3-position provides an opportunity to develop highly

selective and potent therapeutic agents.[17][18] (R)-3-Ethylmorpholine serves as a valuable

chiral building block for the synthesis of more complex molecules with potential

pharmacological activity.

The presence of the 3-alkyl substituent can influence the binding affinity and selectivity of a

drug molecule for its target protein.[5] For example, the ethyl group can engage in hydrophobic

interactions within a binding pocket, while the stereochemistry at C-3 ensures a precise

orientation of the rest of the molecule for optimal interaction with the receptor.

While specific examples of marketed drugs containing the (R)-3-Ethylmorpholine fragment

are not readily identifiable, the broader class of 3-substituted morpholines has been explored in

the development of various therapeutic agents, including:
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Anticancer agents: Morpholine derivatives have been investigated as inhibitors of various

kinases and other targets involved in cancer progression.[18][19]

Central Nervous System (CNS) active drugs: The physicochemical properties of the

morpholine ring often contribute to good blood-brain barrier permeability, making it a suitable

scaffold for CNS-targeted drugs.[3]

Antiviral and antimicrobial agents: The morpholine nucleus is found in several compounds

with demonstrated activity against viruses and bacteria.

The synthetic accessibility of (R)-3-Ethylmorpholine and the ability to further functionalize the

nitrogen atom make it a versatile starting material for the creation of libraries of chiral

compounds for high-throughput screening in drug discovery programs.

Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling

(R)-3-Ethylmorpholine. Based on the safety data for morpholine and its derivatives, it should

be handled in a well-ventilated area, and appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn.[4]

It is expected to be a flammable liquid and may be harmful if swallowed, inhaled, or absorbed

through the skin. It may also cause skin and eye irritation or burns. For detailed safety

information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
(R)-3-Ethylmorpholine is a chiral building block of significant interest to the scientific and drug

development communities. Its well-defined stereochemistry and the versatile reactivity of the

morpholine ring make it a valuable tool for the synthesis of novel, enantiomerically pure

compounds with the potential for a wide range of pharmacological activities. A thorough

understanding of its chemical properties, structure, and synthetic methodologies, as outlined in

this guide, is essential for its effective application in the pursuit of new and improved

therapeutics.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1385392.html
https://www.researchgate.net/figure/Representative-morpholine-ring-formation-Reagents-and-conditions-a-DEAD-Ph3P_fig3_339030355
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://www.benchchem.com/product/b1590941?utm_src=pdf-body
https://www.benchchem.com/product/b1590941?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethylmorpholine
https://www.benchchem.com/product/b1590941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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